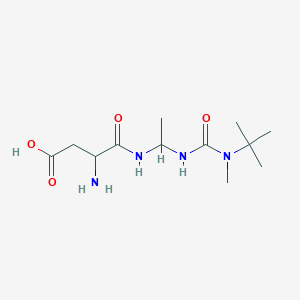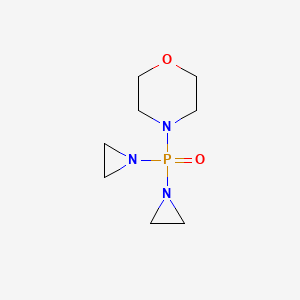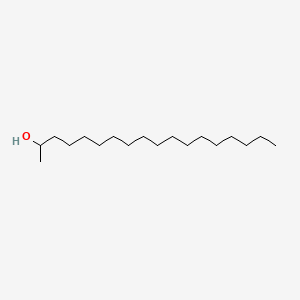
2-Octadecanol
Overview
Description
2-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is a white, waxy solid that is commonly used in the production of cosmetics, pharmaceuticals, and industrial products. In recent years, there has been a growing interest in the scientific research applications of this compound due to its potential therapeutic benefits.
Scientific Research Applications
Catalytic Production
2-Octadecanol, also known as stearic alcohol, has diverse applications, including lubricants and perfumes. Its production from octadecanoic acid (stearic acid) was investigated in a liquid-phase trickle-bed reactor using a Ni/Co/Mo sulfide catalyst. The study focused on optimizing the conversion of octadecanoic acid to this compound and minimizing its undesired conversion to octadecane (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014).
Monolayer Structure and Evaporation Resistance
This compound's monolayer structure on water surfaces was explored using molecular dynamics simulations. The study revealed that the intermolecular interactions within the monolayer increase with surface density, leading to enhanced order and packing, and influence evaporation resistance (Henry et al., 2010).
Conversion to Alkenes and Alkanes
Research on the catalytic conversion of this compound into short-chain alkenes and alkanes at high temperatures (400°C) in a fluidized bed reactor revealed significant conversion to alkanes and alkenes, including dominant production of 1-octadecene (Handoko & Triyono, 2023).
Thermal Energy Storage
This compound has been employed as a phase change material (PCM) for thermal energy storage, especially in composites with expanded perlite due to its high latent heat capacity. The study focused on its leakage-proof properties and thermal performance enhancement (Lv, Ding, Liu, & Rao, 2019).
Lubrication Properties
The influence of the structure of isomeric octadecanols on their adsorption and lubricating properties was studied. This compound was found to produce a low coefficient of friction and high durability of the built-up monolayer on iron surfaces, showing its potential as a lubricant (Studt, 1981).
Phase Change Material Composite
This compound was used in a hierarchical porous polymer composite as a novel shape-stability phase change material for latent heat thermal energy storage. The composite demonstrated high shape-stability and thermal stability (Tang et al., 2017).
Electrical Properties of Nanocomposites
The effect of this compound functionalization of carbon nanotubes on the electrical properties of natural rubber composites was analyzed, revealing improvements in dispersion and electrical resistivity (Thomas et al., 2012).
Mechanism of Action
Target of Action
2-Octadecanol, also known as octadecan-2-ol, is a secondary fatty alcohol . It is a versatile compound with a variety of uses, particularly in the realm of cosmetics . It primarily serves as an emollient, solvent, and fragrance component . As an emollient, it works by forming a protective barrier over the skin, locking in moisture and providing hydration .
Mode of Action
The mode of action of this compound is primarily through its role as an emollient. It forms a protective barrier on the skin, which helps to lock in moisture and provide hydration . This can help to improve the texture and appearance of the skin. As a solvent, it can dissolve other ingredients, making it an effective component in many formulations .
Biochemical Pathways
It belongs to the class of organic compounds known as fatty alcohols . These are aliphatic alcohols consisting of a chain of at least six carbon atoms . Fatty alcohols like this compound are often involved in lipid metabolism, which is crucial for maintaining the health and integrity of cell membranes.
Result of Action
The primary result of this compound’s action is improved skin hydration and texture. By forming a protective barrier on the skin, it helps to lock in moisture and provide hydration . This can lead to improved skin texture and appearance. Additionally, as a solvent, it can help to improve the effectiveness of other ingredients in a formulation by aiding in their dissolution .
Biochemical Analysis
Biochemical Properties
2-Octadecanol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are involved in the synthesis and activation of fatty acids. These interactions facilitate the incorporation of this compound into complex lipids, such as phospholipids and triglycerides. Additionally, this compound can interact with membrane proteins, influencing membrane fluidity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. In skin cells, it acts as an emollient, providing hydration and improving barrier function. In hepatocytes, this compound influences lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation. It also impacts cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates gene expression related to lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, thereby reducing fatty acid synthesis. These molecular interactions highlight the compound’s role in regulating lipid homeostasis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH. Over extended periods, this compound may undergo oxidation, leading to the formation of degradation products that can impact its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular lipid metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance lipid metabolism and improve skin hydration without causing adverse effects. At high doses, this compound may induce toxicity, leading to liver damage and disruptions in lipid homeostasis. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It is converted to octadecanoic acid by the action of alcohol dehydrogenase and subsequently enters the β-oxidation pathway for energy production. Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of acyltransferases. These metabolic pathways underscore the compound’s role in lipid metabolism and energy homeostasis .
Transport and Distribution
Within cells, this compound is transported and distributed by lipid transport proteins and membrane vesicles. It can be incorporated into cellular membranes, where it influences membrane fluidity and function. Additionally, this compound can be transported to various tissues via the bloodstream, where it is taken up by cells through receptor-mediated endocytosis. These transport and distribution mechanisms ensure the compound’s availability for metabolic and functional roles .
Subcellular Localization
This compound is primarily localized in cellular membranes, where it interacts with membrane lipids and proteins. It can also be found in lipid droplets, where it serves as a reservoir for fatty acids and other lipids. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments, such as the endoplasmic reticulum and mitochondria. These localization patterns are crucial for the compound’s role in lipid metabolism and cellular function .
Properties
IUPAC Name |
octadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBCSQEKCRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974728 | |
| Record name | Octadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-32-8 | |
| Record name | 2-Octadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
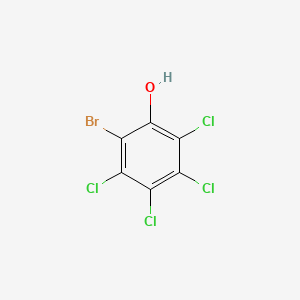

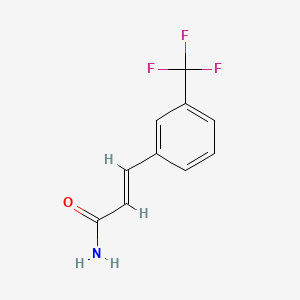

![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
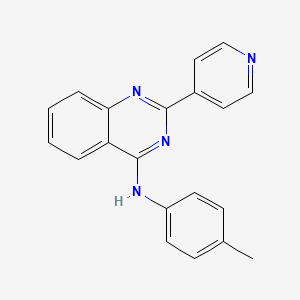
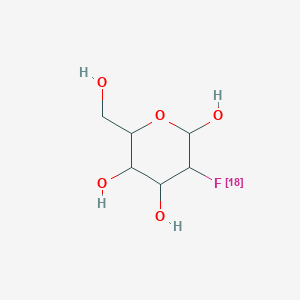
![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]tetrahydropyran-2-yl]-3-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1208097.png)
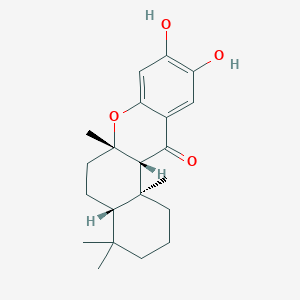
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)

